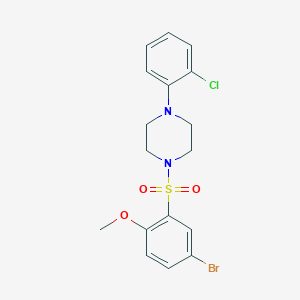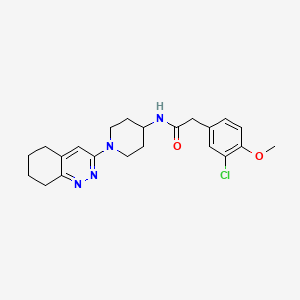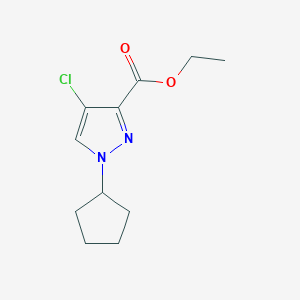
1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine, also known as BRL-15572, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BRL-15572 belongs to the class of piperazine derivatives, which have been studied for their effects on the central nervous system.
Mecanismo De Acción
The exact mechanism of action of 1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine is not fully understood, but it is believed to act as a selective antagonist of the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress. By blocking this receptor, 1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine may have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine has been shown to have a number of biochemical and physiological effects in animal studies. These include changes in neurotransmitter levels, alterations in brain activity, and changes in gene expression. For example, one study found that 1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine increased the expression of genes related to neuroplasticity and synaptic function in the hippocampus of rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine in scientific research is that it is a highly selective antagonist of the 5-HT1A receptor. This means that its effects can be more specifically targeted than other compounds that may have broader effects on neurotransmitter systems. However, one limitation of using 1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine is that it has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Direcciones Futuras
There are a number of potential future directions for research on 1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine. One area of interest is its potential use in the treatment of anxiety and depression. Further studies in animal models could help to elucidate the compound's mechanism of action and potential therapeutic applications. Additionally, research could be conducted to investigate the safety and efficacy of 1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine in humans, with the ultimate goal of developing a new treatment for these common mental health disorders.
Métodos De Síntesis
The synthesis of 1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 2-chlorophenylpiperazine in the presence of a base. The resulting compound is then purified through a series of chromatography steps. This synthesis method has been described in detail in scientific literature.
Aplicaciones Científicas De Investigación
1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine has been studied for its potential therapeutic applications in a variety of scientific research studies. One area of research has focused on the compound's effects on anxiety and depression. In a study conducted on rats, 1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine was found to reduce anxiety-like behavior and increase social interaction. Another study found that 1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine had antidepressant-like effects in mice.
Propiedades
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)sulfonyl-4-(2-chlorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrClN2O3S/c1-24-16-7-6-13(18)12-17(16)25(22,23)21-10-8-20(9-11-21)15-5-3-2-4-14(15)19/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZPIKCFVRUIGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2706098.png)
![(5-Methyl-1,2-oxazol-3-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2706099.png)
![Ethyl 4-chloro-5-methyl-2-[(phenylthio)methyl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2706100.png)
![7-chloro-4-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-8-methylquinoline-3-carboxamide](/img/structure/B2706101.png)





![3-[(3-chlorophenyl)sulfonyl]-N-(2-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2706112.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2706113.png)
![N-(2-methylquinolin-4-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2706115.png)
![2-((4-chlorophenoxy)methyl)-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2706117.png)
![2-cyano-N-(2-phenoxyphenyl)-3-{4-[(pyridin-4-yl)methoxy]phenyl}prop-2-enamide](/img/structure/B2706120.png)